molecular formula C25H40N2O2 B11117341 4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide

Cat. No.: B11117341
M. Wt: 400.6 g/mol
InChI Key: CZKFHRMJGGVZRH-UHFFFAOYSA-N
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Description

4-[(Cyclohexylcarbonyl)amino]-N-undecylbenzamide is a synthetic organic compound characterized by the presence of a cyclohexylcarbonyl group attached to an amino group, which is further linked to an undecylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide typically involves the following steps:

    Formation of Cyclohexylcarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.

    Amidation Reaction: The cyclohexylcarbonyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form 4-[(cyclohexylcarbonyl)amino]benzamide.

    Alkylation: The final step involves the alkylation of 4-[(cyclohexylcarbonyl)amino]benzamide with 1-bromoundecane in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The benzamide moiety allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[(Cyclohexylcarbonyl)amino]-N-undecylbenzamide has several research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylcarbonyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

  • 4-[(Cyclohexylcarbonyl)amino]-N-ethylbenzamide
  • 4-[(Cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
  • 4-[(Cyclohexylcarbonyl)amino]-N-phenylbenzamide

Comparison:

    4-[(Cyclohexylcarbonyl)amino]-N-undecylbenzamide: stands out due to its longer alkyl chain, which can influence its solubility, lipophilicity, and overall biological activity.

    4-[(Cyclohexylcarbonyl)amino]-N-ethylbenzamide: and have shorter alkyl chains, which may result in different pharmacokinetic properties.

    4-[(Cyclohexylcarbonyl)amino]-N-phenylbenzamide: contains a phenyl group instead of an alkyl chain, potentially altering its interaction with biological targets and its overall chemical reactivity.

Properties

Molecular Formula

C25H40N2O2

Molecular Weight

400.6 g/mol

IUPAC Name

4-(cyclohexanecarbonylamino)-N-undecylbenzamide

InChI

InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-13-20-26-24(28)22-16-18-23(19-17-22)27-25(29)21-14-11-10-12-15-21/h16-19,21H,2-15,20H2,1H3,(H,26,28)(H,27,29)

InChI Key

CZKFHRMJGGVZRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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